molecular formula C19H22ClN7O2 B2477374 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-78-6

1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2477374
CAS RN: 923167-78-6
M. Wt: 415.88
InChI Key: JKEFRRFHMYDMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is a six-membered heterocyclic ring, analogous to the benzene ring but with three carbons replaced by nitrogens . The specific molecular structure of your compound was not found in the available resources.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has demonstrated the potential of compounds structurally related to 1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione in the field of medicinal chemistry, particularly in their antitumor and antimicrobial properties. The synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, has been explored for their biological activities. These compounds, generated through reactions involving aminotheophylline derivatives, have shown activity against P388 leukemia, although their vascular relaxing effects were not significant (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Synthesis of Pyrano[2,3-d]pyrimidines and Triazolo[1,5-c]pyrimidines

Another study focused on the heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of various pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating the diverse potential of [1,2,4]triazine derivatives in developing new antimicrobial agents (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Novel 1,3,5-Triazine-2,6-dione Derivatives

The synthesis of 1,3,5-triazine-2,6-dione derivatives and their evaluation for plant growth-promoting activities reveal the agricultural applications of these compounds. Specifically, certain derivatives showed significant synergistic effects with gibberellic acid in promoting the growth of rice seedlings, highlighting their potential as agricultural chemicals (Ogawa, Matsui, & Tobitsuka, 1978).

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit a variety of biological activities, suggesting they may interact with multiple targets . The specific mechanism of action for your compound was not found in the available resources.

properties

IUPAC Name

1-[2-(3-chloroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,12,21H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFRRFHMYDMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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